tert-butyl {1-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperidin-4-yl}carbamate
Description
Chemical Structure and Key Properties The compound tert-butyl {1-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperidin-4-yl}carbamate (CAS: 1324090-45-0) features a pyrazolo[3,4-b]pyridine core substituted with a cyclopentyl group at position 1 and a methyl group at position 6. The pyridine ring is linked via a carbonyl group to a piperidin-4-yl moiety, which is further modified with a tert-butyl carbamate protecting group . Its molecular formula is C₂₃H₃₃N₅O₃, with a molecular weight of 427.5 g/mol. The SMILES notation (Cc1cc(C(=O)N2CCC(NC(=O)OC(C)(C)C)CC2)c2cnn(C3CCCC3)c2n1) highlights the steric complexity, including the bicyclic pyrazolopyridine system and the bulky tert-butyl group .
Properties
Molecular Formula |
C23H33N5O3 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
tert-butyl N-[1-(1-cyclopentyl-6-methylpyrazolo[3,4-b]pyridine-4-carbonyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C23H33N5O3/c1-15-13-18(19-14-24-28(20(19)25-15)17-7-5-6-8-17)21(29)27-11-9-16(10-12-27)26-22(30)31-23(2,3)4/h13-14,16-17H,5-12H2,1-4H3,(H,26,30) |
InChI Key |
DXAGONWMDBUPNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)N4CCC(CC4)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Pyrazolo[3,4-b]Pyridine Core Formation
The pyrazolo[3,4-b]pyridine system is constructed via Pd-catalyzed C–C bond cleavage of N-cyclopropyl acylhydrazones, followed by cycloisomerization (Scheme 1).
Procedure :
Functionalization with Cyclopentyl and Methyl Groups
Synthesis of tert-Butyl Piperidin-4-ylcarbamate
Reductive Amination of Piperidin-4-one
-
React 1-benzylpiperidin-4-one (1.0 eq) with NH₃ (7.0 eq) and Raney-Ni (10 wt%) in MeOH/H₂O (4:1) under H₂ (50 psi, 24h).
-
Yield : 92% (piperidin-4-amine).
Boc Protection
-
Treat piperidin-4-amine with Boc₂O (1.2 eq) and DMAP (0.1 eq) in DCM (rt, 6h).
-
Yield : 88% (tert-butyl piperidin-4-ylcarbamate).
Amide Coupling and Final Assembly
Activation of Carboxylic Acid
Coupling with Piperidine Carbamate
-
React acyl chloride (1.0 eq) with tert-butyl piperidin-4-ylcarbamate (1.1 eq) and Et₃N (2.0 eq) in DCM (0°C to rt, 12h).
-
Yield : 75% (target compound).
Optimization and Comparative Analysis
Chemical Reactions Analysis
tert-Butyl {1-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperidin-4-yl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace leaving groups under basic conditions.
Scientific Research Applications
Biological Applications
The compound has been investigated for various pharmacological activities:
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. The structural modifications in tert-butyl {1-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperidin-4-yl}carbamate enhance its efficacy against different cancer cell lines. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells while sparing normal cells .
Neurological Disorders
The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders such as anxiety and depression. The piperidine structure may contribute to binding with receptors involved in mood regulation .
Anti-inflammatory Properties
Some studies have indicated that compounds similar to this compound can inhibit inflammatory pathways, making them candidates for developing anti-inflammatory drugs .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a derivative of the compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through mitochondrial pathways.
Case Study 2: Neuroprotective Effects
In animal models of neurodegeneration, administration of this compound showed promising results in improving cognitive function and reducing neuronal damage associated with oxidative stress.
Mechanism of Action
The mechanism of action of tert-butyl {1-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets. It is known to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By binding to the kinase domain, it prevents the phosphorylation and activation of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .
Comparison with Similar Compounds
Comparison with Similar Compounds
To evaluate the unique characteristics of the target compound, we compare it structurally and functionally with analogous molecules from recent literature (Table 1).
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Structural and Functional Insights
Core Heterocycle Variations :
- The target compound’s pyrazolo[3,4-b]pyridine core (shared with ) contrasts with pyrrolo[2,3-b]pyridine in , which lacks the pyrazole nitrogen. This difference impacts electronic properties and binding affinity to biological targets like kinases .
Substituent Effects: The cyclopentyl group in the target compound introduces moderate steric bulk compared to the fluorobenzyl group in , which enhances lipophilicity and metabolic resistance. The tert-butyl carbamate in the target compound and serves as a protecting group for amines, but its placement on a piperidine ring (vs. bicyclooctane in ) alters solubility and bioavailability .
Biological Activity: Compounds with pyrazolo[3,4-b]pyridine cores (e.g., ) are frequently associated with kinase or topoisomerase inhibition. The target compound’s methyl and cyclopentyl groups may optimize binding pocket interactions compared to the fluorinated derivatives in . The oxazoloquinoline-pyrazolopyridine hybrid in explicitly inhibits topoisomerases, suggesting the target compound could share similar mechanisms but with altered potency due to its piperidine-carbamate linkage .
Synthetic Utility :
- The acetylated piperidine derivative () is a simpler intermediate, while the target compound’s synthesis (inferred from ) likely requires multi-step coupling of the pyrazolopyridine carbonyl to the piperidine-carbamate backbone.
Biological Activity
tert-butyl {1-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperidin-4-yl}carbamate is a complex organic compound notable for its structural diversity and potential biological activity. This compound features a piperidine core linked to a cyclopentyl-substituted pyrazolo[3,4-b]pyridine moiety, which may confer unique pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes several functional groups that enhance its chemical reactivity and biological activity. The presence of the piperidine ring and the pyrazolo[3,4-b]pyridine scaffold suggests potential applications in pharmacology.
1. Anti-Tubercular Properties
Compounds similar to this compound have been investigated for their anti-tubercular properties. Derivatives of pyrazolo[3,4-b]pyridine have shown significant inhibitory activity against Mycobacterium tuberculosis, indicating that this compound may also possess noteworthy biological activity in this context .
Research indicates that compounds containing pyrazolo[3,4-b]pyridine structures can interact with various cellular pathways. For instance, they may regulate the activity of cellular genes such as c-myc and c-fos, and influence inflammatory responses by suppressing NF-kappa-B activation . This suggests a potential role in modulating immune responses.
3. Comparative Biological Activity
A comparative analysis of structurally related compounds can provide insights into the unique biological activity of this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Pyrazinamide | Pyrazine core with carboxamide | First-line anti-tubercular agent | Established efficacy |
| Benzamide Derivatives | Benzamide linked to piperazine | Anti-tubercular activity | Diverse derivatives |
| 6-Methylpyrazolopyridine | Methylated pyrazolopyridine | Potential anti-inflammatory effects | Focus on inflammation |
This table illustrates how the compound stands out due to its complex structure combining multiple pharmacologically relevant motifs.
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of compounds similar to this compound:
Study 1: Anti-Tubercular Activity
In a recent study, derivatives of pyrazolo[3,4-b]pyridine were tested for their efficacy against Mycobacterium tuberculosis. Results indicated that certain structural modifications enhanced their inhibitory effects, suggesting that similar modifications could be explored for this compound .
Study 2: Inflammatory Response Modulation
Another study investigated the effects of piperazine-containing compounds on inflammatory pathways. It was found that these compounds could significantly alter lipid metabolism and modulate immune responses by interacting with transcription factors involved in inflammatory regulation .
Q & A
Q. How to address discrepancies in crystallographic data vs. NMR-derived conformations?
- Dynamic effects : NMR captures solution-state conformers, while X-ray shows solid-state packing. Use variable-temperature NMR to assess rotational barriers (e.g., around the piperidine-carbamate bond) .
- DFT optimization : Compare computed gas-phase structures with experimental data to identify steric/electronic influences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
